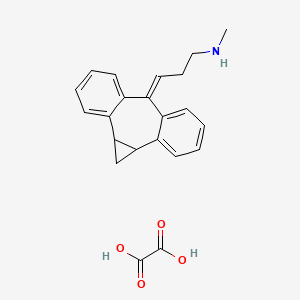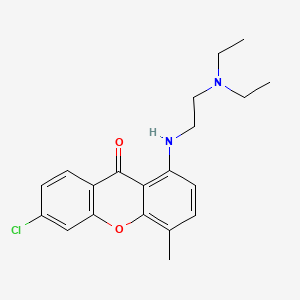![molecular formula C25H27N5O3 B1197701 2-Cyano-2-[3-[4-(phenylmethyl)-1-piperazinyl]-2-quinoxalinyl]acetic acid 2-methoxyethyl ester](/img/structure/B1197701.png)
2-Cyano-2-[3-[4-(phenylmethyl)-1-piperazinyl]-2-quinoxalinyl]acetic acid 2-methoxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-2-[3-[4-(phenylmethyl)-1-piperazinyl]-2-quinoxalinyl]acetic acid 2-methoxyethyl ester is a N-arylpiperazine and a 2-methoxyethyl ester.
Scientific Research Applications
Chemical Reactions and Synthesis
Reactivity with Nucleophiles : The compound exhibits reactivity with various nucleophiles. For example, a study found that similar quinoxaline derivatives react with nucleophiles like Grignard reagents, hydroxide, ethoxide ions, and amines, leading to different ipso-substitution products (Iijima & Kyo, 1989).
Formation of Quinoxaline Esters : Research has been conducted on the synthesis of novel quinoxaline esters, which are structurally related to the compound . These esters have potential applications in various fields, including medicinal chemistry (Acharyulu et al., 2009).
Biological and Medicinal Applications
Antitumor Potential : Studies on similar quinoxaline derivatives have indicated their potential in antitumor applications. For instance, certain quinoxaline acetic acids and their esters have been synthesized and evaluated for their cytotoxicity against human tumor cell lines (Xia et al., 2003).
Synthesis of Fluoroquinolone Compounds : Related quinoxaline compounds have been synthesized and evaluated for antibacterial activity, suggesting the potential of 2-Cyano-2-[3-[4-(phenylmethyl)-1-piperazinyl]-2-quinoxalinyl]acetic acid 2-methoxyethyl ester in similar applications (Li et al., 2004).
Chemical Transformations
Ring Transformations : Research into the reactivity of related quinoxaline compounds has led to discoveries of novel ring transformations, which can be crucial in synthesizing complex organic molecules (Kurasawa et al., 1984).
Synthesis of Dyes and Fluorescent Compounds : Similar quinoxaline derivatives have been used to synthesize dyes and fluorescent compounds, indicating potential applications in materials science and bioimaging (Rangnekar & Sabnis, 2007).
properties
Product Name |
2-Cyano-2-[3-[4-(phenylmethyl)-1-piperazinyl]-2-quinoxalinyl]acetic acid 2-methoxyethyl ester |
|---|---|
Molecular Formula |
C25H27N5O3 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-methoxyethyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate |
InChI |
InChI=1S/C25H27N5O3/c1-32-15-16-33-25(31)20(17-26)23-24(28-22-10-6-5-9-21(22)27-23)30-13-11-29(12-14-30)18-19-7-3-2-4-8-19/h2-10,20H,11-16,18H2,1H3 |
InChI Key |
FIXHZJOAPUMNOS-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



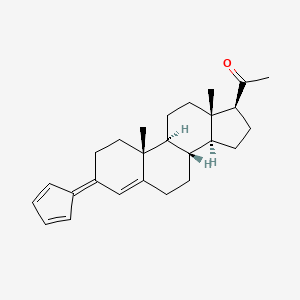
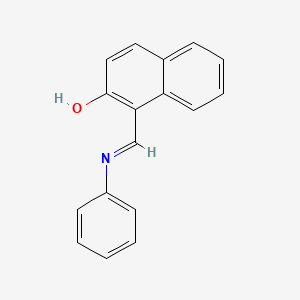

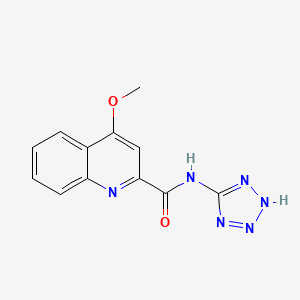
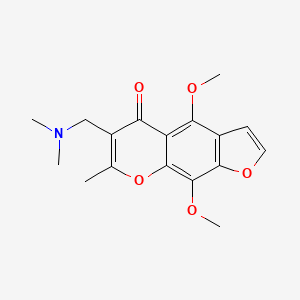
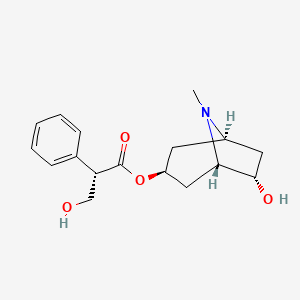
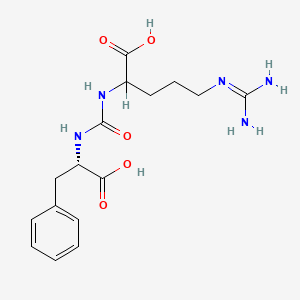
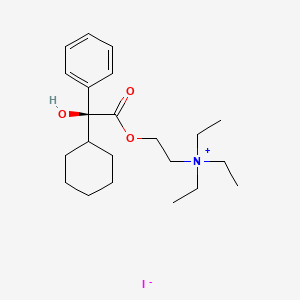
![2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B1197633.png)
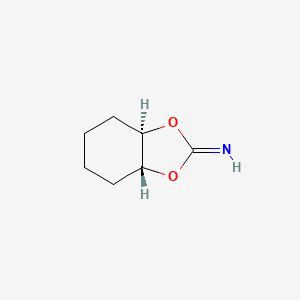
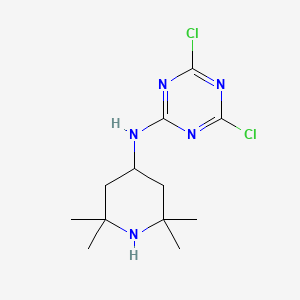
![[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1197638.png)
